Cas no 618-84-8 (3-amino-5-nitro-benzoic acid)

3-amino-5-nitro-benzoic acid is a versatile organic compound with a unique chemical structure. It features a benzoic acid backbone, where the hydroxyl group is substituted with an amino group and a nitro group. This structure confers significant advantages, including enhanced solubility and reactivity, making it a valuable intermediate in various synthetic applications. Its distinct functional groups allow for a wide range of chemical transformations, facilitating the synthesis of diverse compounds.
3-amino-5-nitro-benzoic acid structure
3-amino-5-nitro-benzoic acid structure
Product Name:3-amino-5-nitro-benzoic acid
CAS No:618-84-8
MF:C7H6N2O4
MW:182.133541584015
MDL:MFCD00017025
CID:39005
PubChem ID:239342
Update Time:2025-11-01

3-amino-5-nitro-benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-5-nitrobenzoic acid
    • Benzoic acid, 3-amino-5-nitro-
    • 3-Amino-5-nitro-benzoesaeure
    • 3-amino-5-nitrobenzoic
    • 3-Amino-5-nitro-benzoic acid
    • 5-amino-3-nitrobenzoic acid
    • Benzoic acid,3-amino-5-nitro
    • 3-Amino-5-nitrobenzoicacid
    • NSC 44297
    • ZNVHAQRPXAQKRU-UHFFFAOYSA-N
    • NSC44297
    • 5-nitro-3-aminobenzoic acid
    • 3-nitro-5-aminobenzoic acid
    • Benzoic acid,3-amino-5-nitro-
    • ZERO/001510
    • STK366075
    • SBB001740
    • RP24301
    • AB01230
    • U
    • Z276142568
    • CS-0128390
    • SY031222
    • AC-24720
    • 3-amino-5-nitro-benzoate
    • MFCD00017025
    • SR-01000529129-1
    • FT-0615012
    • SCHEMBL91307
    • H10046
    • GS-3281
    • SR-01000529129
    • 618-84-8
    • NSC-44297
    • EN300-77888
    • AKOS000113523
    • A833466
    • DTXSID90286230
    • DTXCID10237380
    • DB-022246
    • ALBB-016132
    • AE-641/00128048
    • FA41544
    • 629-986-6
    • 3-amino-5-nitro-benzoic acid
    • MDL: MFCD00017025
    • Inchi: 1S/C7H6N2O4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,8H2,(H,10,11)
    • InChI Key: ZNVHAQRPXAQKRU-UHFFFAOYSA-N
    • SMILES: OC(C1C=C(C=C(C=1)[N+](=O)[O-])N)=O
    • BRN: 1457935

Computed Properties

  • Exact Mass: 182.03300
  • Monoisotopic Mass: 182.033
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1
  • Topological Polar Surface Area: 109

Experimental Properties

  • Color/Form: Not determined2. density (g/ml, 25 ℃)
  • Density: 1.5181 (rough estimate)
  • Melting Point: 210-212°C
  • Boiling Point: 453.7 ℃ at 760 mmHg
  • Flash Point: 228.2±25.9 °C
  • Refractive Index: 1.5880 (estimate)
  • PSA: 109.14000
  • LogP: 1.97960

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3-amino-5-nitro-benzoic acid Production Method

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Additional information on 3-amino-5-nitro-benzoic acid

Professional Introduction to 3-amino-5-nitro-benzoic acid (CAS No: 618-84-8)

3-amino-5-nitro-benzoic acid, identified by its Chemical Abstracts Service (CAS) number 618-84-8, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This benzoic acid derivative features both amino and nitro functional groups, which make it a versatile intermediate in the synthesis of various pharmacologically active molecules. The unique arrangement of these substituents imparts distinct chemical properties, enabling its utility in multiple synthetic pathways and applications.

The structural configuration of 3-amino-5-nitro-benzoic acid contributes to its reactivity, making it a valuable building block in medicinal chemistry. The presence of both electron-donating and electron-withdrawing groups near each other creates a region rich in functional diversity. This characteristic has been exploited in the development of novel therapeutic agents, particularly in the realm of antimicrobial and anti-inflammatory drugs. Recent studies have highlighted its role as a precursor in the synthesis of heterocyclic compounds, which are increasingly recognized for their biological activity.

In the context of modern drug discovery, 3-amino-5-nitro-benzoic acid has been integrated into multi-step synthetic routes to produce complex molecules with enhanced pharmacological properties. Researchers have leveraged its framework to develop derivatives with improved solubility, bioavailability, and target specificity. For instance, modifications at the nitro and amino positions have led to compounds exhibiting potent inhibitory effects on certain enzymes and receptors implicated in metabolic disorders. These advancements underscore the compound's importance as a scaffold for innovative drug design.

One notable application of 3-amino-5-nitro-benzoic acid is in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The carboxylic and amino groups facilitate coordination with transition metals, forming stable complexes with potential applications in catalysis, gas storage, and sensing technologies. Recent publications have demonstrated its use in constructing MOFs with tailored porosity for selective adsorption and separation processes. This interdisciplinary application highlights the compound's versatility beyond traditional pharmaceutical uses.

The chemical reactivity of 3-amino-5-nitro-benzoic acid also makes it a valuable tool in organic synthesis methodologies. Its ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of diverse functional groups at specific positions on the benzene ring. This property has been utilized in constructing biaryl structures, which are prevalent motifs in many biologically active compounds. The compound's role as a key intermediate has been further validated by its incorporation into synthetic strategies for natural product analogs, showcasing its broad utility in synthetic organic chemistry.

From an industrial perspective, the production of 3-amino-5-nitro-benzoic acid adheres to stringent quality control measures to ensure consistency and purity for research and commercial applications. Advances in green chemistry have also influenced its synthesis, with efforts focused on optimizing yield while minimizing environmental impact. Continuous flow chemistry techniques have been explored as an alternative to traditional batch processing, offering improved efficiency and scalability. These innovations reflect the ongoing commitment to sustainable practices within the chemical industry.

The pharmacological relevance of 3-amino-5-nitro-benzoic acid continues to be explored through preclinical and clinical studies. Its derivatives have shown promise as intermediates for drugs targeting neurological disorders, where precise molecular modifications can modulate receptor interactions. Additionally, its incorporation into prodrug formulations has enhanced delivery systems for poorly soluble therapeutics. Such developments highlight the compound's enduring significance in addressing unmet medical needs.

In summary, 3-amino-5-nitro-benzoic acid (CAS No: 618-84-8) stands as a cornerstone in pharmaceutical and materials chemistry due to its structural versatility and functional utility. Its role as a synthetic intermediate has enabled breakthroughs across multiple disciplines, from drug development to advanced materials science. As research progresses, further applications and innovations leveraging this compound are expected to emerge, reinforcing its importance in modern chemical science.

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